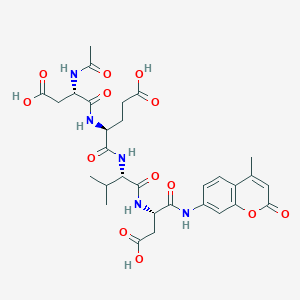

Ac-DEVD-AMC

Overview

Description

Ac-DEVD-AMC is a fluorogenic substrate for caspase-3 and can be used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader . It is a peptide sequence containing four amino acids and a fluorescent group, which can be used to monitor the activity of caspase-3 in cells .

Synthesis Analysis

The synthesis of Ac-DEVD-AMC is typically carried out by solid-phase synthesis . The synthesis involves iterative PyBOP-mediated couplings and Fmoc deprotections . This method is rapid, operationally simple, and can be used to generate over 1 g of product at a fraction of the cost of the commercial substrate .

Molecular Structure Analysis

The molecular structure of Ac-DEVD-AMC is represented by the molecular formula C30H37N5O13 .

Chemical Reactions Analysis

Ac-DEVD-AMC is a substrate that can be specifically cleaved by caspase-3 . The cleavage of Ac-DEVD-AMC by caspase-3 results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence .

Physical And Chemical Properties Analysis

Ac-DEVD-AMC has a molecular weight of 675.64 . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Caspase-3 Fluorogenic Substrate

Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate for Caspase-3 . The peptide sequence is based on the PARP cleavage site at Asp-216 for caspase-3 . It is used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader .

Apoptosis Research

The Ac-DEVD-AMC substrate is used in apoptosis research. It is cleaved by apoptotic cell lysate but not by the non-apoptotic lysate . This makes it a valuable tool for studying the mechanisms of apoptosis and the role of caspase-3 in this process.

Protease Assay

Ac-DEVD-AMC is used in protease assays . When Ac-DEVD-AMC is treated with pure and active Caspase-3 or apoptotic cell lysates, AMC is released . The release of AMC can be monitored in a spectrofluorometer at an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm .

Cancer Research

In cancer research, Ac-DEVD-AMC is used to study the role of caspase-3 in cancer cell death . It can help researchers understand how cancer cells evade apoptosis and develop strategies to induce apoptosis in cancer cells.

Drug Discovery

Ac-DEVD-AMC is used in drug discovery as a tool to screen for potential drugs that can induce apoptosis in cancer cells . Compounds that increase the cleavage of Ac-DEVD-AMC could potentially be developed into drugs that induce apoptosis in cancer cells.

Biochemical Studies

In biochemical studies, Ac-DEVD-AMC is used to study the kinetics of caspase-3 . It has been reported to have linear Michaelis-Menton kinetics with a Km of 10 µM for Caspase-3 .

Mechanism of Action

Target of Action

Ac-DEVD-AMC is a fluorogenic substrate primarily for caspase-3 and caspase-7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

The compound interacts with its targets (caspase-3 and caspase-7) through a process of hydrolysis . When Ac-DEVD-AMC is treated with cell lysate, it releases 7-amino-4-methylcoumarin (AMC) . This release of AMC is a result of the cleavage of Ac-DEVD-AMC by caspase-3 .

Biochemical Pathways

The action of Ac-DEVD-AMC is involved in the biochemical pathway of apoptosis. Caspase-3, one of the key executors of apoptosis, cleaves many key cellular proteins . The cleavage of Ac-DEVD-AMC by caspase-3 can be seen as a part of the larger process of apoptosis where various cellular components are broken down.

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The cleavage of Ac-DEVD-AMC by caspase-3 results in the release of AMC, which can be detected using fluorescence techniques . The fluorescence detection serves as an indicator of caspase-3 activity and thus, the level of apoptosis in the cells .

Action Environment

The action of Ac-DEVD-AMC is influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of the enzymatic cleavage of Ac-DEVD-AMC . Furthermore, the compound should be stored at -20°C and away from light to maintain its stability .

Safety and Hazards

properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DEVD-AMC | |

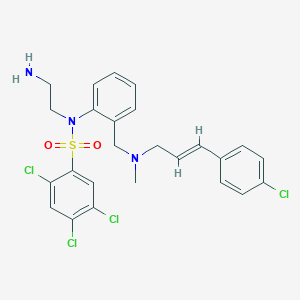

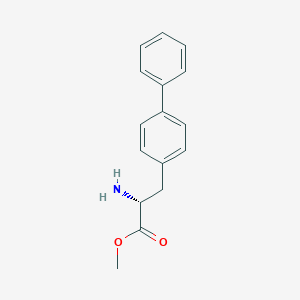

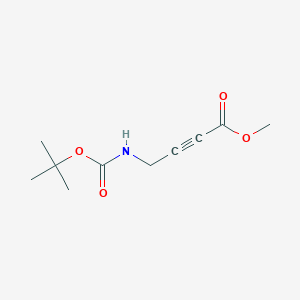

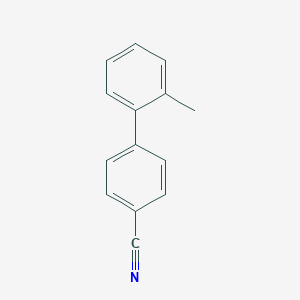

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ac-DEVD-AMC interact with caspase-3?

A1: Ac-DEVD-AMC acts as a substrate for caspase-3. The enzyme recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp) within Ac-DEVD-AMC. [, , , ]

Q2: What are the downstream effects of Ac-DEVD-AMC cleavage by caspase-3?

A2: Upon cleavage by caspase-3, the AMC (7-amino-4-methylcoumarin) moiety is released. This free AMC exhibits fluorescence, allowing for the detection and quantification of caspase-3 activity. [, , , ] Increased fluorescence indicates higher caspase-3 activity, which is often associated with apoptosis. [, , , ]

Q3: What is the molecular formula and weight of Ac-DEVD-AMC?

A3: The molecular formula of Ac-DEVD-AMC is C26H34N6O11. Its molecular weight is 606.58 g/mol. You can confirm this information through chemical databases such as PubChem or ChemSpider.

Q4: Is there any spectroscopic data available for Ac-DEVD-AMC?

A4: While specific spectroscopic data isn't provided in the research papers, it's known that Ac-DEVD-AMC exhibits fluorescence upon cleavage by caspase-3. The free AMC has an excitation wavelength around 360 nm and an emission wavelength around 460 nm.

Q5: Is Ac-DEVD-AMC compatible with common cell culture media?

A5: While the provided research doesn't explicitly discuss media compatibility, Ac-DEVD-AMC is routinely used in cell-based assays. This suggests compatibility with standard cell culture media, but it's always recommended to perform appropriate controls.

Q6: What is the reaction mechanism of Ac-DEVD-AMC cleavage by caspase-3?

A6: Caspase-3, a cysteine protease, uses a catalytic cysteine residue to attack the carbonyl carbon of the aspartic acid residue within the DEVD sequence of Ac-DEVD-AMC. This leads to peptide bond hydrolysis and release of the fluorescent AMC.

Q7: How specific is Ac-DEVD-AMC for caspase-3?

A7: While Ac-DEVD-AMC is considered a preferred substrate for caspase-3, research suggests it can be cleaved by other caspase-3-like proteases, like caspase-7. Therefore, using it in conjunction with specific inhibitors is crucial for accurate interpretation of results. []

Q8: Can you provide examples of Ac-DEVD-AMC applications from the research papers?

A8: Certainly. Researchers used Ac-DEVD-AMC to:

- Investigate the role of caspases in hypoxia-induced cell death: [] Researchers measured Ac-DEVD-AMC cleavage to assess caspase activity in rat renal proximal tubules subjected to hypoxia.

- Study the protective effects of bilobalide against oxidative stress: [, ] Ac-DEVD-AMC cleavage was measured to assess caspase-3 activity in PC12 cells exposed to reactive oxygen species, with and without bilobalide pretreatment.

- Evaluate the apoptotic activity of a fungal lectin: [] Researchers used Ac-DEVD-AMC to demonstrate caspase-7 mediated apoptosis in MCF-7 cells treated with a lectin isolated from an endophytic fungus.

Q9: How do structural modifications of Ac-DEVD-AMC affect its activity and selectivity?

A9: While the provided research doesn't delve into specific SAR studies, it's known that modifications to the DEVD sequence can alter substrate specificity for different caspases. For instance, Ac-YVAD-AMC is considered a more selective substrate for caspase-1. [, ]

Q10: What are some examples of cell-based assays using Ac-DEVD-AMC from the research?

A10: Several studies utilized Ac-DEVD-AMC in cell-based assays to:

- Assess apoptosis induction by 5-aminolevulinic acid-mediated photodynamic therapy in Jurkat cells []

- Determine the effect of hypoxic preconditioning on neural cell apoptosis in a rat cerebral ischemia-reperfusion model. []

- Investigate the role of dopamine in rotenone-induced apoptosis in PC12 cells. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)